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Technical Support Center: Fezolinetant Clinical
Trials
This technical support center provides guidance for researchers, scientists, and drug

development professionals on the refinement of inclusion and exclusion criteria for fezolinetant

clinical trials. It includes troubleshooting guides and frequently asked questions to address

specific issues that may be encountered during the experimental process.

Inclusion and Exclusion Criteria at a Glance
The pivotal SKYLIGHT trials (SKYLIGHT 1, 2, and 4) established the foundation for

fezolinetant's clinical profile. Below is a summary of the key inclusion and exclusion criteria

from these studies.

Table 1: Key Inclusion Criteria for Fezolinetant
SKYLIGHT Trials
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Criteria

SKYLIGHT 1
(NCT04003155) &
SKYLIGHT 2
(NCT04003142)[1][2][3][4]
[5]

SKYLIGHT 4
(NCT04003389)[2][6][7][8]

Age 40 to 65 years 40 to 65 years

Sex Female Female

Menopausal Status

Postmenopausal, confirmed

by: • Spontaneous amenorrhea

for ≥12 consecutive months •

Spontaneous amenorrhea for

≥6 months with FSH >40 IU/L •

Bilateral oophorectomy ≥6

weeks prior to screening

Postmenopausal and seeking

treatment for vasomotor

symptoms

Vasomotor Symptoms (VMS)

Seeking treatment for

moderate to severe VMS with

an average of ≥7 moderate to

severe hot flashes per day.[1]

[3]

Not specified as a primary

inclusion criterion for this long-

term safety study.

General Health

Good general health as

determined by medical history

and physical examination.[1]

Generally healthy.

Body Mass Index (BMI) ≥ 18 kg/m ² ≥ 18 kg/m ²

Table 2: Key Exclusion Criteria for Fezolinetant
SKYLIGHT Trials
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Criteria

SKYLIGHT 1
(NCT04003155) &
SKYLIGHT 2
(NCT04003142)[1][3]

SKYLIGHT 4
(NCT04003389)[6][7]

Concomitant Medications

Use of strong or moderate

CYP1A2 inhibitors, hormone

replacement therapy (HRT),

hormonal contraceptives, or

any treatment for VMS

(prescription, over-the-counter,

or herbal).[1][3]

Use of strong or moderate

CYP1A2 inhibitors, HRT,

hormonal contraceptives, or

any treatment for VMS.[6]

Medical History

Uncontrolled hypertension,

active liver disease or

impairment.

Known substance abuse or

alcohol addiction within 6

months of screening, previous

or current history of a

malignant tumor (except for

basal cell carcinoma).[6]

Gynecological Conditions
Undiagnosed abnormal uterine

bleeding.

Hysterectomy (per protocol

amendment to enrich for

endometrial safety data).[7]

Experimental Protocols
Methodology for Assessing VMS Frequency and
Severity
The SKYLIGHT 1 and 2 trials utilized a daily electronic diary for participants to record the

frequency and severity of their vasomotor symptoms.[5] This method is crucial for establishing

a baseline and measuring the change in VMS throughout the trial.

Protocol:

Screening Period (up to 5 weeks): Participants record daily VMS frequency and severity to

establish a baseline. An average of at least seven moderate to severe hot flashes per day is

typically required for eligibility.[9]
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Treatment Period (12 weeks, followed by a 40-week extension): Participants continue to

record daily VMS.

Data Analysis: The primary efficacy endpoints are the mean change from baseline in the

frequency and severity of moderate to severe VMS at weeks 4 and 12.[2]

Signaling Pathway
Fezolinetant is a neurokinin 3 (NK3) receptor antagonist. It works by blocking the binding of

neurokinin B (NKB) to the kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the

hypothalamus, which helps to restore the balance in the brain's temperature control center.[4]
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Fezolinetant's Mechanism of Action

Troubleshooting Guide
This section addresses common issues researchers may encounter when applying inclusion

and exclusion criteria in fezolinetant trials.

Q1: We are experiencing a high screen failure rate due to the VMS frequency requirement.

What can we do?

A1:
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Refine Pre-Screening: Implement a more detailed pre-screening questionnaire to better

identify potential participants who are likely to meet the VMS frequency criteria before they

come in for a screening visit.

Extend the Baseline Period: A longer baseline recording period may capture the natural

variability of VMS and allow more participants to meet the required average.

Patient Education: Ensure potential participants understand how to accurately record the

frequency and severity of their hot flashes in the electronic diary. Provide clear definitions of

"moderate" and "severe."

Q2: Potential participants are hesitant to discontinue their current VMS treatments for the

required washout period.

A2:

Clear Communication of Rationale: Explain the scientific necessity of the washout period to

obtain accurate data on fezolinetant's efficacy.

Informed Consent Discussion: During the informed consent process, thoroughly discuss the

potential for a temporary increase in symptoms during the washout period and the support

available from the study team.

Flexible Scheduling: Offer flexibility in scheduling the start of the washout period to align with

the participant's comfort level and lifestyle.

Q3: We are struggling to recruit a diverse population that is representative of the broader

menopausal demographic.

A3:

Community Engagement: Partner with community organizations and healthcare providers in

diverse neighborhoods to raise awareness about the trial.

Culturally Sensitive Materials: Develop recruitment materials that are culturally and

linguistically appropriate for different ethnic groups.
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Address Mistrust: Acknowledge and address historical mistrust in medical research within

certain communities by being transparent and building relationships.

Logical Workflow for Applying Criteria
The following diagram illustrates the logical flow for applying key inclusion and exclusion

criteria during participant screening.
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Participant Screening Workflow

Frequently Asked Questions (FAQs)
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Q1: Why is there a specific age range of 40-65 years for inclusion?

A1: This age range is selected to target the population most likely to be experiencing moderate

to severe VMS due to natural menopause.[3] While women outside this range can experience

VMS, this focus helps to create a more homogenous study population for evaluating the drug's

efficacy and safety in the primary target demographic.

Q2: Can a participant who has had a hysterectomy be included in a fezolinetant trial?

A2: It depends on the specific trial protocol. While earlier fezolinetant trials may have included

participants who had a hysterectomy, later trials, such as SKYLIGHT 4, amended their

protocols to exclude them. This change was made to increase the number of participants with a

uterus to specifically assess the long-term endometrial safety of fezolinetant.[7]

Q3: Are participants who are taking antidepressants, like SSRIs or SNRIs, for mood symptoms

allowed to enroll?

A3: Generally, yes, provided they still meet the VMS frequency and severity criteria while on

the medication.[3] The SKYLIGHT trials did not exclude participants taking these medications if

they were not being used for the specific indication of treating VMS.

Q4: What is the rationale for excluding participants on strong or moderate CYP1A2 inhibitors?

A4: Fezolinetant is metabolized by the CYP1A2 enzyme. Concomitant use of strong or

moderate inhibitors of this enzyme can significantly increase the concentration of fezolinetant in

the blood, potentially leading to an increased risk of adverse effects.[1][3]

Q5: How was "moderate to severe" VMS defined in the SKYLIGHT trials?

A5: While the specific definitions can vary slightly between protocols, a "moderate" hot flash is

generally defined as a sensation of heat associated with sweating, and a "severe" hot flash is a

sensation of heat that is intense and disrupts daily activities. Participants are trained on how to

differentiate and record these severities in their electronic diaries.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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